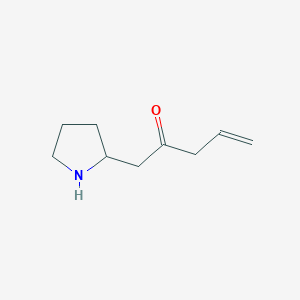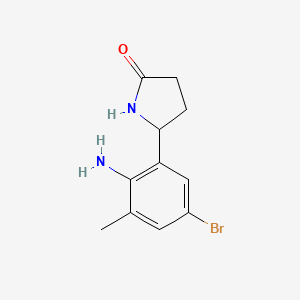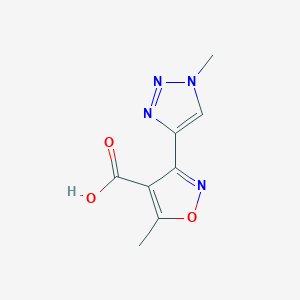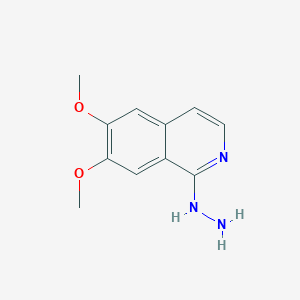
1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one is a compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a one-pot three-step procedure can be used, featuring Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization . Another method involves the use of free radical cyclization cascades to construct complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the benzofuran ring .
Applications De Recherche Scientifique
1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor growth by affecting major signaling pathways such as MAPK and Akt/mTOR . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparaison Avec Des Composés Similaires
1-(1-Benzofuran-2-YL)-2-cyclopropylethan-1-one can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Conclusion
This compound is a compound with significant potential in scientific research and various applications. Its unique structure and diverse chemical reactivity make it an interesting subject for further study and development.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C13H12O2/c14-11(7-9-5-6-9)13-8-10-3-1-2-4-12(10)15-13/h1-4,8-9H,5-7H2 |
Clé InChI |
IQOHBHMLQQYPIN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(=O)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
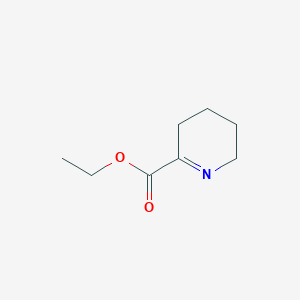
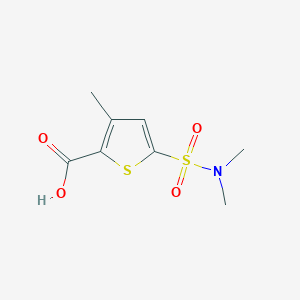
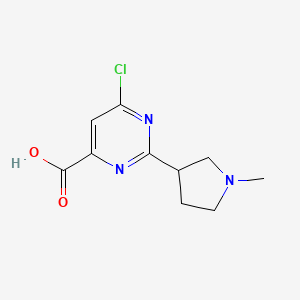
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
